molecular formula C11H7BrClNO3 B1420498 Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate CAS No. 1133116-01-4

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1420498
CAS No.: 1133116-01-4
M. Wt: 316.53 g/mol
InChI Key: WCWUTFMDWMNPAF-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate is a synthetic organic compound with the molecular formula C11H7BrClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 8-bromo-6-chloroquinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of 8-bromo-6-chloro-4-quinolinone-2-carboxylate.

    Reduction: Formation of 8-bromo-6-chloro-4-alkoxyquinoline-2-carboxylate.

    Hydrolysis: Formation of 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid.

Scientific Research Applications

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-7-chloro-8-methyl-4-hydroxyquinoline-2-carboxylate
  • Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate

Uniqueness

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxyl and ester groups, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

IUPAC Name

methyl 8-bromo-6-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUTFMDWMNPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674958
Record name Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-01-4
Record name Methyl 8-bromo-6-chloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
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Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
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Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
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Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 6
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate

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